

Application Notes and Protocols for Single-Molecule Imaging with ATTO 425

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye **ATTO 425** for single-molecule imaging applications. Detailed protocols for sample preparation, labeling, and imaging for techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Single-Particle Tracking (SPT) are provided, along with the key photophysical properties of the dye.

ATTO 425: A Versatile Fluorophore for Single-Molecule Studies

ATTO 425 is a fluorescent label with a coumarin structure, making it a valuable tool for life science research, including the labeling of DNA, RNA, and proteins.^[1] Its characteristic features include strong absorption, a high fluorescence quantum yield, a large Stokes-shift, good photostability, and a low molecular weight.^[1] These properties make it highly suitable for high-sensitivity detection, including single-molecule applications. The dye is moderately hydrophilic and its fluorescence can be efficiently excited in the range of 405 - 455 nm.

Photophysical Properties of ATTO 425

A summary of the key photophysical properties of **ATTO 425** is presented below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.

Property	Value
Excitation Maximum (λ_{abs})	439 nm[2][3]
Emission Maximum (λ_{em})	485 nm[2][3]
Molar Extinction Coefficient (ϵ_{max})	45,000 M ⁻¹ cm ⁻¹ [2][3]
Fluorescence Quantum Yield (Φ_{f})	90%[2]
Fluorescence Lifetime (τ_{fl})	3.6 ns[2][3]
Stokes Shift	46 nm
Molecular Weight (Carboxy)	~401 g/mol [1]

Experimental Protocols

Labeling of Proteins and Nucleic Acids

Successful single-molecule imaging begins with robust and specific labeling of the target molecule. **ATTO 425** is available in several reactive forms, most commonly as an NHS-ester for labeling primary amines and as a maleimide for labeling free sulfhydryl groups.

This protocol is suitable for labeling proteins with primary amines, such as the N-terminus or the side chain of lysine residues.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- **ATTO 425** NHS-ester
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Gel filtration column (e.g., Sephadex G-25)

Protocol:

- Protein Preparation: Dissolve the protein at a concentration of 2-10 mg/mL in the labeling buffer.^[4]^[5] Protein solutions must be free of amine-containing substances like Tris or glycine.^[5]
- Dye Preparation: Immediately before use, dissolve the **ATTO 425** NHS-ester in DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 30 minutes.
- Purification: Separate the labeled protein from the free dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction corresponds to the labeled protein.

This protocol is designed for labeling proteins with free sulfhydryl (thiol) groups, typically found on cysteine residues.

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)^[4]
- **ATTO 425** maleimide
- Anhydrous, amine-free DMSO or DMF
- Reducing agent (optional, e.g., DTT or TCEP)
- Gel filtration column (e.g., Sephadex G-25)

Protocol:

- Protein Preparation: Dissolve the protein at 2-10 mg/mL in a buffer at pH 7.0-7.5.[4] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of DTT for 30 minutes, followed by removal of the DTT using a desalting column.
- Dye Preparation: Immediately before use, dissolve the **ATTO 425** maleimide in DMSO or DMF.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.
- Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of conventional fluorophores between a fluorescent "on" state and a dark "off" state. For ATTO dyes, an imaging buffer containing a reducing agent like cysteamine (MEA) is recommended.[3]

Materials:

- Cells cultured on #1.5H coverslips
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody specific to the target protein
- **ATTO 425**-conjugated secondary antibody

- Mounting medium for dSTORM (see imaging buffer below)

Protocol:

- Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
- Washing: Wash the cells three times with PBS.
- Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate with the **ATTO 425**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells extensively with PBS to remove unbound antibodies.
- Post-fixation (Optional but Recommended): Fix the sample again with 2-4% PFA for 10 minutes to immobilize the antibody-dye conjugates.
- Final Washes: Wash thoroughly with PBS. The sample is now ready for imaging in the dSTORM buffer.

dSTORM Imaging Buffer (MEA-based):

- Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

- GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 μ L of catalase (17 mg/mL in Buffer A) in 200 μ L of Buffer A. Centrifuge to remove precipitates and use the supernatant. Store at 4°C for up to 2 weeks.[3]
- 1 M MEA Solution: Dissolve 77 mg of cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5 if necessary. Store in aliquots at -20°C.[3]

Final Imaging Buffer (prepare fresh): For a final volume of 700 μ L:

- 620 μ L of Buffer B
- 70 μ L of 1 M MEA solution
- 7 μ L of GLOX solution

Imaging Procedure:

- Microscope Setup: Use a microscope equipped for single-molecule imaging, typically with a high numerical aperture objective (e.g., 1.4 NA) and a sensitive EMCCD or sCMOS camera. A 405 nm laser is needed for reactivation and a ~445 nm laser for excitation of **ATTO 425**.
- Sample Mounting: Mount the coverslip in a suitable imaging chamber and add the freshly prepared dSTORM imaging buffer.
- Image Acquisition:
 - Illuminate the sample with the ~445 nm excitation laser at a high power density (e.g., 1-10 kW/cm²) to drive most of the fluorophores into a dark state.
 - Simultaneously, use a low-power 405 nm laser to photo-reactivate a sparse subset of **ATTO 425** molecules back to the fluorescent state in each frame.
 - Acquire a time-lapse series of thousands of images (typically 10,000-50,000 frames) with a typical exposure time of 10-50 ms per frame.
- Data Analysis: Process the acquired image series with a single-molecule localization software to identify and localize the individual blinking events with sub-diffraction precision. Reconstruct the final super-resolved image from the list of localizations.

Single-Particle Tracking (SPT)

SPT allows for the observation of the dynamics of individual molecules in live or fixed cells. The high brightness and photostability of **ATTO 425** make it a suitable probe for this application.

For tracking intracellular proteins in live cells, delivery of the fluorescent probe across the cell membrane is necessary.

Method: Streptolysin O (SLO) Permeabilization This method creates transient pores in the plasma membrane to allow the entry of labeled antibodies or other probes.^{[6][7]}

Materials:

- Cells cultured on glass-bottom dishes
- Streptolysin O (SLO)
- **ATTO 425**-labeled antibody or probe
- Cell culture medium

Protocol:

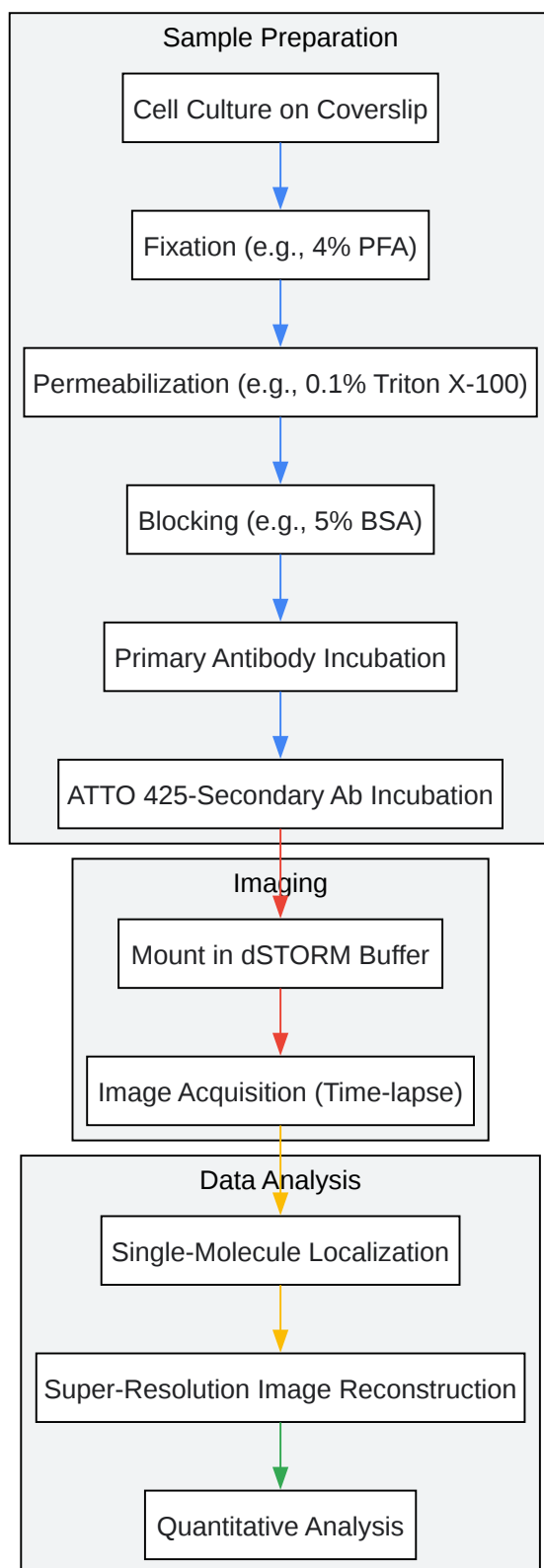
- **Cell Preparation:** Culture cells to a suitable confluency on glass-bottom dishes.
- **SLO Permeabilization:** Briefly expose the cells to a low concentration of SLO in a serum-free medium to create pores in the cell membrane. The optimal concentration and incubation time need to be determined empirically for each cell type.
- **Probe Delivery:** Add the **ATTO 425**-labeled probe to the permeabilized cells and incubate for a short period (e.g., 5-15 minutes) to allow entry into the cytoplasm.
- **Cell Recovery:** Wash the cells with a complete cell culture medium to allow the pores to reseal.
- **Imaging:** Proceed with live-cell imaging in an appropriate imaging medium.

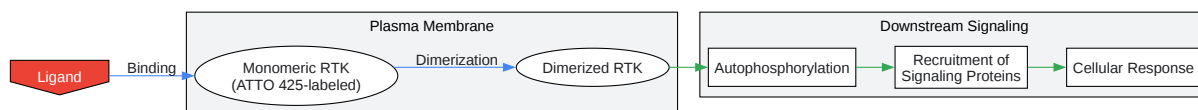
Imaging Procedure:

- **Microscope Setup:** Use a highly inclined and laminated optical sheet (HILO) or total internal reflection fluorescence (TIRF) microscope for imaging molecules near the coverslip with high signal-to-noise.
- **Laser Power:** Use a low laser power for the ~445 nm excitation to minimize phototoxicity and photobleaching. Typical power densities are in the range of 0.1-1 kW/cm².
- **Acquisition Speed:** Acquire images at a high frame rate (e.g., 50-200 Hz) to accurately capture the motion of the particles.^[8] The exposure time should be short enough to minimize motion blur within a single frame.
- **Data Acquisition:** Record a time-lapse series of several hundred to a few thousand frames.
- **Data Analysis:** Use a particle tracking software to identify and link the positions of individual fluorescent spots in consecutive frames to generate trajectories. Analyze these trajectories to extract quantitative information such as diffusion coefficients, confinement sizes, and velocities.

Visualizations

Experimental Workflow for Single-Molecule Localization Microscopy





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. Cytoskeleton Dynamics Lab - Publications [actindynamics.net]
- 3. mvi-inc.com [mvi-inc.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Atto 425 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 8. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- To cite this document: BenchChem. [Application Notes and Protocols for Single-Molecule Imaging with ATTO 425]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264053#single-molecule-imaging-with-atto-425>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com